11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone Phenylmethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone Phenylmethyl Ester' involves the protection of the hydroxyl groups of lubiprostone, followed by esterification with phenylmethyl alcohol. The resulting intermediate is then protected with tetrahydropyranyl and tert-butyldimethylsilyl groups, followed by deprotection and esterification with phenylmethyl chloride.", "Starting Materials": [ "Lubiprostone", "Phenylmethyl alcohol", "Tetrahydropyranyl chloride", "Tert-butyldimethylsilyl chloride", "Pyridine", "Dimethylformamide", "Potassium carbonate", "Phenylmethyl chloride" ], "Reaction": [ "Step 1: Protection of hydroxyl groups of lubiprostone with tetrahydropyranyl and tert-butyldimethylsilyl groups using tetrahydropyranyl chloride and tert-butyldimethylsilyl chloride in the presence of pyridine and dimethylformamide.", "Step 2: Esterification of protected lubiprostone with phenylmethyl alcohol using N,N-dimethylformamide and potassium carbonate as a base.", "Step 3: Deprotection of tetrahydropyranyl and tert-butyldimethylsilyl groups using acetic acid and methanol.", "Step 4: Esterification of the resulting intermediate with phenylmethyl chloride using N,N-dimethylformamide and potassium carbonate as a base." ] } | |
CAS No. |
1346597-43-0 |
Molecular Formula |
C38H62F2O6Si |
Molecular Weight |
680.99 |
IUPAC Name |
benzyl 7-[(1R,2R,3R)-2-[3-[tert-butyl(dimethyl)silyl]oxy-4,4-difluorooctyl]-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C38H62F2O6Si/c1-7-8-25-38(39,40)34(46-47(5,6)37(2,3)4)24-23-31-30(32(41)27-33(31)45-36-22-16-17-26-43-36)20-14-9-10-15-21-35(42)44-28-29-18-12-11-13-19-29/h11-13,18-19,30-31,33-34,36H,7-10,14-17,20-28H2,1-6H3/t30-,31-,33-,34?,36?/m1/s1 |
InChI Key |
DXVSMWCKXOCOJF-AKXUHWDJSA-N |
SMILES |
CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)OCC2=CC=CC=C2)OC3CCCCO3)O[Si](C)(C)C(C)(C)C)(F)F |
Synonyms |
(11α)-16,16-Difluoro-11-O-tetrahydropyranyl-15-O-tert-butyldimethylsilyl-9-oxoprostan Phenylmethyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.